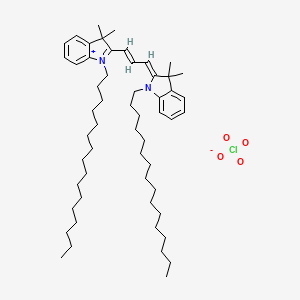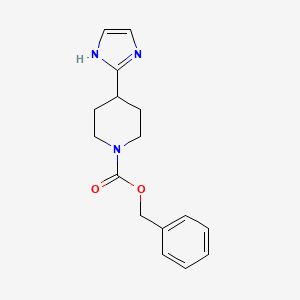![molecular formula C9H7F6NO B12086720 Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- CAS No. 85290-64-8](/img/structure/B12086720.png)
Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- is a fluorinated phenol derivative. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- typically involves the reaction of phenol with trifluoromethyl-containing reagents. One common method involves the use of hexafluoroacetone and phenol under specific conditions to yield the desired product . The reaction conditions often include the use of a base such as sodium phenoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or alkyl groups onto the phenol ring.
Applications De Recherche Scientifique
Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique properties.
Mécanisme D'action
The mechanism of action of Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-(trifluoromethyl)-: Another fluorinated phenol with similar properties but different substitution patterns.
2-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol: A compound with a similar trifluoromethyl group but different functional groups.
Uniqueness
Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
85290-64-8 |
|---|---|
Formule moléculaire |
C9H7F6NO |
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
2-(1,1,1,3,3,3-hexafluoropropan-2-ylamino)phenol |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(9(13,14)15)16-5-3-1-2-4-6(5)17/h1-4,7,16-17H |
Clé InChI |
ZACVTQFCPLQGQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(C(F)(F)F)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




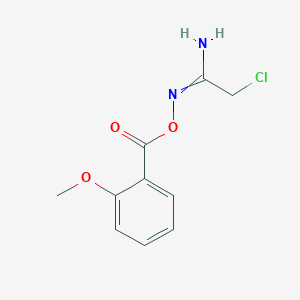
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)
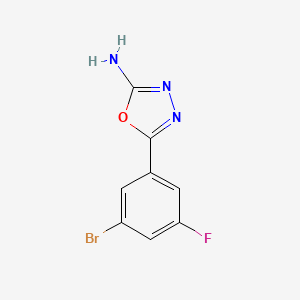


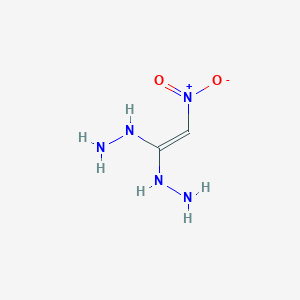
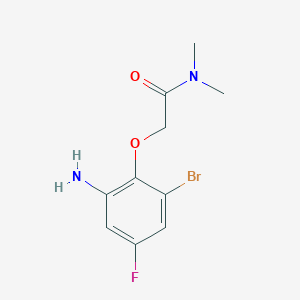
![10-[4-[5-Hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12086715.png)

